1-(3-(Trifluoromethyl)phenyl)ethanol

Biocatalysis Chiral Resolution Neuroprotective Agent Synthesis

1-(3-(Trifluoromethyl)phenyl)ethanol, also known as α-methyl-3-(trifluoromethyl)benzyl alcohol, is a chiral secondary alcohol featuring a meta-trifluoromethyl substituent on the phenyl ring. This compound serves as a critical chiral building block, primarily in the synthesis of neuroprotective agents such as (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, and also finds application as an intermediate in agrochemical production.

Molecular Formula C9H9F3O
Molecular Weight 190.16 g/mol
CAS No. 454-91-1
Cat. No. B1295204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Trifluoromethyl)phenyl)ethanol
CAS454-91-1
Molecular FormulaC9H9F3O
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(F)(F)F)O
InChIInChI=1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3
InChIKeyYNVXCOKNHXMBQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-(Trifluoromethyl)phenyl)ethanol (CAS 454-91-1): A Chiral Building Block for Neuroprotective and Agrochemical Synthesis


1-(3-(Trifluoromethyl)phenyl)ethanol, also known as α-methyl-3-(trifluoromethyl)benzyl alcohol, is a chiral secondary alcohol featuring a meta-trifluoromethyl substituent on the phenyl ring [1]. This compound serves as a critical chiral building block, primarily in the synthesis of neuroprotective agents such as (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, and also finds application as an intermediate in agrochemical production [2][3]. Its physical properties include a density of 1.249 g/mL at 25°C, a boiling point of 100-102°C at 17 mmHg, and a flash point of 96°C (205°F) [4].

Why Generic Substitution Fails for 1-(3-(Trifluoromethyl)phenyl)ethanol (CAS 454-91-1): The Critical Role of Regio- and Stereochemistry


Direct substitution of 1-(3-(Trifluoromethyl)phenyl)ethanol with other trifluoromethyl-substituted phenylethanols or non-fluorinated analogs is not scientifically sound. This is due to the profound impact of both the trifluoromethyl group's position and the chiral center on the molecule's physical properties, reactivity, and biological performance. As demonstrated in Section 3, the meta-substituted isomer exhibits distinct density, lipophilicity (LogP), and boiling point compared to its ortho- and para- counterparts [1]. Crucially, the compound's utility as a precursor for neuroprotective drugs is strictly dependent on the correct enantiomer ((R) or (S)), with biocatalytic syntheses achieving enantiomeric excess (ee) values exceeding 99.9% [2]. Using a racemic mixture or an incorrect regioisomer would lead to a loss of desired biological activity or necessitate costly, low-yield separations [3].

1-(3-(Trifluoromethyl)phenyl)ethanol (CAS 454-91-1) Product-Specific Quantitative Evidence Guide: Comparative Data for Informed Sourcing


Chiral Synthesis Efficiency: (R)-Enantiomer Production with >99.9% ee Using Recombinant E. coli Biocatalysis

The (R)-enantiomer of 1-(3-(trifluoromethyl)phenyl)ethanol is a key intermediate for neuroprotective compounds. A comparative analysis of synthetic methods reveals that a recombinant E. coli whole-cell biocatalytic system achieves an enantiomeric excess (ee) of >99.9% for (R)-MTF-PEL [1]. This represents a significant improvement over earlier chemical methods, which typically reported ee values of 97% at much lower substrate concentrations (0.5 mM) [2]. Furthermore, this biocatalytic process achieved a product yield of 91.5% under a substrate concentration of 200 mM [1].

Biocatalysis Chiral Resolution Neuroprotective Agent Synthesis

Biocatalytic Productivity: Space-Time Yield (STY) of 523 g·L⁻¹·d⁻¹ for (R)-Enantiomer via Novel Reductase AxSDR

Industrial viability of chiral alcohol production is highly dependent on productivity metrics. A novel reductase (AxSDR) from Algoriella xinjiangensis was used for the asymmetric bioreduction of 3′-(trifluoromethyl)acetophenone to (R)-1-(3-(trifluoromethyl)phenyl)ethanol [1]. This system achieved a space-time yield (STY) of 523 g·L⁻¹·d⁻¹ at a high substrate loading of 1500 mmol·L⁻¹, with a yield of 99.4% and an enantiomeric excess of 99.8% [1]. This represents the highest substrate loading and STY reported for this specific compound to date, signifying a major leap in production efficiency compared to previous methods [1].

Biomanufacturing Enzyme Engineering Green Chemistry

Lipophilicity (LogP) Comparison: Meta-Substituted Isomer Exhibits Balanced Lipophilicity for CNS Drug Design

Lipophilicity, quantified by LogP, is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The meta-substituted 1-(3-(trifluoromethyl)phenyl)ethanol exhibits a Consensus LogP of 2.77 and an XLogP3 of 2.32 [1]. In contrast, its structural isomer, 2-(3-(trifluoromethyl)phenyl)ethanol (where the hydroxyl group is on an ethyl chain), has a Consensus LogP of 2.74 and an XLogP3 of 2.38 . While numerically close, the meta-substituted variant is also predicted to be a blood-brain barrier (BBB) permeant, a crucial property for the neuroprotective agents for which it serves as a precursor .

Medicinal Chemistry ADME CNS Drug Development

Physical Property Differentiation: Density and Boiling Point Variation Among Regioisomers

The position of the trifluoromethyl group on the phenyl ring significantly alters the compound's physical properties, impacting handling, purification, and formulation. The meta-substituted isomer (1-(3-(trifluoromethyl)phenyl)ethanol) has a reported density of 1.249 g/mL at 25°C and a boiling point of 100-102°C at 17 mmHg [1]. In comparison, the ortho-isomer (1-(2-(trifluoromethyl)phenyl)ethanol) is a solid at 20°C with a melting point of 38-42°C and a boiling point of 114-115°C at 2 mmHg . The para-isomer (1-(4-(trifluoromethyl)phenyl)ethanol) has a predicted density of 1.2±0.1 g/cm³ and a boiling point of 232.8±0.0 °C at 760 mmHg [2].

Process Chemistry Quality Control Material Science

Agrochemical Intermediate Utility: (S)-Enantiomer Produced at Industrial Scale via Transfer Hydrogenation

The (S)-enantiomer of 1-(3-(trifluoromethyl)phenyl)ethanol is a valuable intermediate for agrochemicals. A practical industrial-scale asymmetric transfer hydrogenation process was developed using a ruthenium(II) catalyst [1]. Optimization of reaction conditions, specifically using formic acid as the hydrogen source, dramatically accelerated the reaction rate, enabling efficient industrial production [1]. This contrasts with other chiral alcohol syntheses that may rely on less scalable methods like chiral HPLC resolution or inefficient chemical reductions.

Agrochemical Synthesis Process Development Chiral Chemistry

Optimal Research and Industrial Application Scenarios for 1-(3-(Trifluoromethyl)phenyl)ethanol (CAS 454-91-1)


Asymmetric Synthesis of the Neuroprotective Agent (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide

The (R)-enantiomer of 1-(3-(trifluoromethyl)phenyl)ethanol is the direct chiral precursor for synthesizing the neuroprotective compound (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide [1]. The exceptional enantiomeric purity (>99.9% ee) and high space-time yields (523 g·L⁻¹·d⁻¹) achieved through advanced biocatalysis make it the ideal building block for this application, ensuring the final drug candidate's stereochemical integrity and supporting scalable manufacturing [1][2].

Scalable Production of (S)-Enantiomer for Agrochemical Intermediates

For the agrochemical industry, the (S)-enantiomer of this compound is a valuable intermediate. The established industrial-scale asymmetric transfer hydrogenation process, which uses a ruthenium(II) catalyst and formic acid, provides a practical and efficient route for its production [3]. This ensures a stable, cost-effective supply for downstream synthesis of active agrochemical ingredients.

Structure-Activity Relationship (SAR) Studies in CNS Drug Discovery

In medicinal chemistry, the balanced lipophilicity (Consensus LogP ~2.77) and predicted blood-brain barrier (BBB) permeability of 1-(3-(trifluoromethyl)phenyl)ethanol make it a valuable scaffold for SAR studies aimed at developing new CNS-active therapeutics . Its use as a starting material or building block allows researchers to fine-tune ADME properties of lead compounds.

Process Chemistry Development and Green Chemistry Initiatives

The development of highly efficient biocatalytic routes (e.g., using AxSDR reductase) for the (R)-enantiomer positions this compound at the forefront of green chemistry and biomanufacturing research [2]. It serves as a model substrate for optimizing novel enzymes and developing sustainable, high-productivity processes for chiral alcohol production.

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